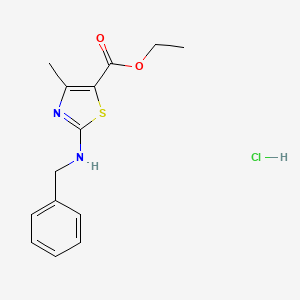![molecular formula C23H30N2O4 B577156 methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate CAS No. 14509-92-3](/img/structure/B577156.png)
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitraciliatine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is known for its analgesic properties. Mitraciliatine has been studied for its potential therapeutic effects, particularly in pain management, due to its interaction with opioid receptors .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehung von Indolalkaloiden verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als biochemisches Werkzeug untersucht.
Medizin: Wird auf seine analgetischen Eigenschaften und seine potenzielle Verwendung in der Schmerztherapie untersucht, insbesondere als Alternative zu traditionellen Opioiden.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie eingesetzt
5. Wirkmechanismus
Mitraciliatin übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit Opioidrezeptoren aus, insbesondere dem μ-Opioidrezeptor und dem κ-Opioidrezeptor. Es wirkt als partieller Agonist am μ-Opioidrezeptor und als Agonist am κ-Opioidrezeptor. Diese Wechselwirkung moduliert die Schmerzempfindung und bietet analgetische Wirkungen ohne die schweren Nebenwirkungen, die mit traditionellen Opioiden verbunden sind .
Ähnliche Verbindungen:
Mitragynin: Das primäre Alkaloid in Mitragyna speciosa, bekannt für seine starken analgetischen Wirkungen.
Speciogynin: Ein weiteres Diastereomer von Mitragynin mit ähnlichen pharmakologischen Eigenschaften.
Speciociliatin: Teilt strukturelle Ähnlichkeiten mit Mitraciliatin und zeigt vergleichbare biologische Aktivitäten.
Einzigartigkeit: Mitraciliatin ist aufgrund seiner spezifischen stereochemischen Konfiguration einzigartig, die seine Wechselwirkung mit Opioidrezeptoren und sein pharmakologisches Profil beeinflusst. Im Gegensatz zu seinen Diastereomeren hat sich gezeigt, dass Mitraciliatin ein ausgeprägtes Gleichgewicht zwischen Wirksamkeit und Sicherheit aufweist, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mitraciliatine involves the extraction of alkaloids from the leaves of Mitragyna speciosa. The extraction process typically employs solvent extraction methods, such as rapid solvent extraction and ultrasound-assisted extraction. These methods are chosen for their efficiency in yielding high-purity compounds .
Industrial Production Methods: Industrial production of mitraciliatine follows similar extraction techniques but on a larger scale. The process involves the use of organic solvents and advanced purification techniques, such as chromatography, to isolate and purify the compound. The conditions are optimized to ensure maximum yield and purity while minimizing the use of hazardous chemicals .
Analyse Chemischer Reaktionen
Reaktionstypen: Mitraciliatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet, um Sauerstoff-Funktionalitäten in das Molekül einzuführen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren und die Aktivität der Verbindung zu verändern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Mitraciliatin, jedes mit einem einzigartigen pharmakologischen Profil. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wirkmechanismus
Mitraciliatine exerts its effects primarily through its interaction with opioid receptors, specifically the μ-opioid receptor and κ-opioid receptor. It acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor. This interaction modulates pain perception and provides analgesic effects without the severe side effects associated with traditional opioids .
Vergleich Mit ähnlichen Verbindungen
Mitragynine: The primary alkaloid in Mitragyna speciosa, known for its potent analgesic effects.
Speciogynine: Another diastereomer of mitragynine with similar pharmacological properties.
Speciociliatine: Shares structural similarities with mitraciliatine and exhibits comparable biological activities.
Uniqueness: Mitraciliatine is unique due to its specific stereochemical configuration, which influences its interaction with opioid receptors and its pharmacological profile. Unlike its diastereomers, mitraciliatine has been shown to have a distinct balance of efficacy and safety, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
14509-92-3 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19+/m0/s1 |
InChI-Schlüssel |
LELBFTMXCIIKKX-CGJCNEAHSA-N |
Isomerische SMILES |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Kanonische SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/new.no-structure.jpg)
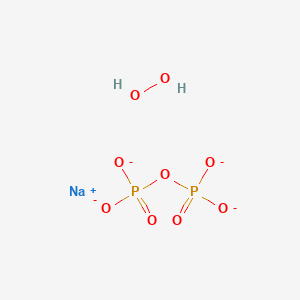
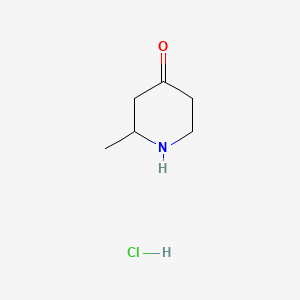
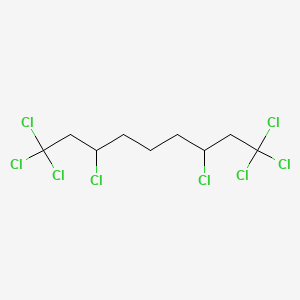

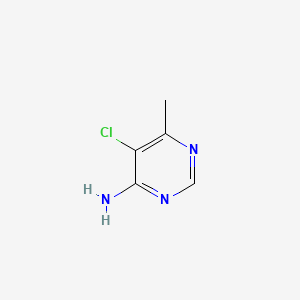
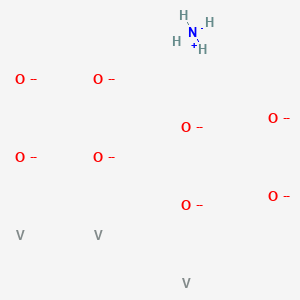
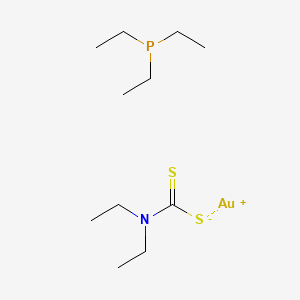
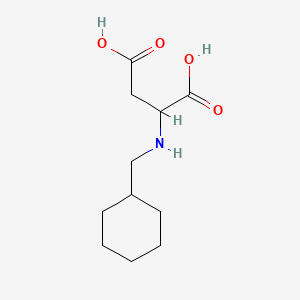
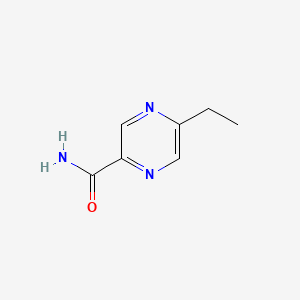
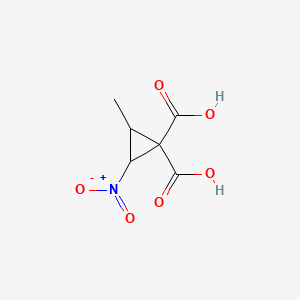
![methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B577095.png)
